Estradiol 17-sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUDNGPWAXYETN-ZBRFXRBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954120 | |
| Record name | Estradiol 17-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-69-0 | |
| Record name | Estradiol 17-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol 17-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol 17-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Pathways and Enzymatic Transformations of Estradiol 17 Sulfate
Biosynthesis of Estradiol (B170435) 17-sulfate
The biosynthesis of estradiol 17-sulfate from estradiol is a conjugation reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov This process, known as sulfation or sulfoconjugation, involves the transfer of a sulfonate group (SO3-) to the hydroxyl group at the 17β-position of the estradiol molecule. nih.govspandidos-publications.com
Role of Sulfotransferases (SULTs) in Estradiol Sulfation
Sulfotransferases are a superfamily of enzymes that play a crucial role in the metabolism of a wide array of endogenous compounds, including steroids, as well as xenobiotics. portlandpress.com By adding a polar sulfate (B86663) group, they generally increase the water solubility of their substrates, facilitating their excretion and modulating their biological activity. jove.com In the context of estradiol, sulfation at either the 3- or 17-position leads to its inactivation, preventing it from binding to estrogen receptors. nih.govpnas.org
Several human SULT isoforms are capable of sulfating estradiol, but they exhibit different specificities and efficiencies. The primary enzymes involved are SULT1E1 and SULT2A1. nih.govpnas.org
SULT2A1 , also known as dehydroepiandrosterone (B1670201) (DHEA) sulfotransferase, is the only human sulfotransferase identified to date that forms this compound. researchgate.net While SULT2A1 can also produce estradiol 3-sulfate, its unique ability to sulfate the 17β-hydroxyl group makes it the key enzyme in the biosynthesis of this compound. researchgate.net Other isoforms like SULT1A1 can also sulfonate estradiol, primarily at the 3-position. nih.govresearchgate.net
The position at which estradiol is sulfated is of significant biological importance and is determined by the specific SULT isoform.
Estradiol 3-sulfate is the predominant product of sulfation by SULT1E1 , which has a high affinity for the phenolic 3-hydroxyl group of estradiol. portlandpress.comresearchgate.net
This compound is specifically formed by SULT2A1 . researchgate.net Studies with recombinant human SULTs have shown that while SULT2A1 produces mainly estradiol 3-sulfate, it also generates this compound and even trace amounts of estradiol 3,17-disulfate. researchgate.netbioscientifica.com Interestingly, the presence of certain compounds, like the drug celecoxib, can switch the primary output of SULT2A1 from the 3-sulfate to the 17-sulfate form. researchgate.net
This enzymatic specificity is critical because the metabolic fate of the sulfated estrogen can differ based on the position of the sulfate group. For instance, there is evidence that estradiol 3-sulfate, but not this compound, can be readily hydrolyzed back to active estradiol by steroid sulfatase. researchgate.netresearchgate.net
In vitro studies using recombinant human enzymes have been crucial in defining the kinetic properties of SULT isoforms for estradiol. These studies measure parameters like the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity and is an inverse measure of substrate affinity, and the maximum reaction velocity (Vmax).
Research has shown that SULT2A1 has a lower affinity (higher Km) for forming this compound compared to its formation of estradiol 3-sulfate. researchgate.net In one study, the Km value for the formation of this compound by SULT2A1 was 2.95 µM, while the Km for the formation of estradiol 3-sulfate by the same enzyme was 1.52 µM. researchgate.net In contrast, SULT1E1 exhibits an extremely high affinity for estradiol, with reported Km values in the low nanomolar range (e.g., 5 nM) for 3-sulfation. pnas.orgpnas.org
Table 1: Kinetic Parameters of Human SULT Isoforms for Estradiol Sulfation
| Enzyme | Product | Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|---|
| SULT2A1 | This compound | 2.95 | 56 | 19 |
| SULT2A1 | Estradiol 3-sulfate | 1.52 | 493 | 324 |
| SULT1E1 | Estradiol 3-sulfate | ~0.005 | Varies | High |
| SULT1A1 | Estradiol 3-sulfate | High µM range | Varies | Low |
Data compiled from studies on recombinant human sulfotransferases. pnas.orgresearchgate.net Note that kinetic values can vary between studies and experimental conditions.
Positional Specificity of Sulfation (e.g., 3-sulfate vs. 17-sulfate)
Cofactor Requirements for Sulfation (e.g., 3′-Phosphoadenosine-5′-phosphosulfate (PAPS))
All sulfotransferase reactions, including the sulfation of estradiol, are dependent on a universal sulfate donor molecule: 3′-phosphoadenosine-5′-phosphosulfate (PAPS). wikipedia.orgoup.com PAPS provides the high-energy sulfonate group that is transferred to the acceptor substrate (estradiol) by the SULT enzyme. taylorandfrancis.comnih.gov The synthesis of PAPS itself is a two-step enzymatic process within the cell, utilizing ATP and inorganic sulfate. oup.com The availability of PAPS can be a rate-limiting factor for sulfation reactions, making its synthesis a critical component of this metabolic pathway. taylorandfrancis.com
Desulfation of this compound
Desulfation is the reverse process of sulfation, involving the hydrolysis of a sulfate ester to regenerate the original alcohol or phenol (B47542). This reaction is catalyzed by enzymes known as sulfatases. The primary enzyme responsible for the desulfation of steroid sulfates is steroid sulfatase (STS). wikipedia.orgnih.gov
STS is a microsomal enzyme that can hydrolyze various steroid sulfates, including estrone (B1671321) 3-sulfate and DHEA sulfate, converting them back into their biologically active, unconjugated forms. oup.comnih.gov However, studies have indicated that STS activity is position-specific. While it readily cleaves the sulfate group at the 3-position of steroids like estradiol 3-sulfate and estrone 3-sulfate, it appears unable to hydrolyze the 17-sulfate group of this compound. researchgate.netkuleuven.be This resistance to enzymatic hydrolysis by STS suggests that the formation of this compound may represent a more terminal inactivation step compared to 3-sulfation, which can be more easily reversed. researchgate.netresearchgate.net
Steroid Sulfatase (STS) Activity and Its Role in Estradiol Liberation
Steroid sulfatase (STS) is a critical enzyme that catalyzes the hydrolysis of steroid sulfates, converting them into their unconjugated, biologically active forms. cas.cz This process is particularly important for this compound, as its desulfation by STS liberates estradiol, a potent estrogen. researchgate.net Sulfated estrogens, like this compound, are hormonally inactive because the sulfate group prevents them from binding to estrogen receptors. cas.cz By removing this sulfate group, STS effectively reactivates the steroid, allowing it to exert its physiological effects. cas.czresearchgate.net
The activity of STS is widespread throughout the body and plays a significant role in what is known as "intracrinology," the process by which tissues and cells locally produce active hormones from circulating inactive precursors. nih.gov Circulating this compound can be taken up by cells, where STS can then convert it to estradiol. mdpi.com This local production of estradiol is particularly relevant in hormone-dependent tissues. cas.czoup.com
Enzymatic Mechanisms and Catalytic Properties of STS
Steroid sulfatase is a membrane-bound homodimeric enzyme located in the endoplasmic reticulum. cas.cz The catalytic mechanism of STS involves a unique post-translational modification at its active site. A specific cysteine residue is oxidized to a Cα-formylglycine (FGly) residue, which is essential for its enzymatic activity. cas.cz
The proposed catalytic mechanism for the hydrolysis of steroid sulfates by STS resembles that of arylsulfatases. cas.cz The process involves the binding of the sulfated steroid to the active site, followed by a nucleophilic attack on the sulfur atom by the hydrated FGly residue. This leads to the cleavage of the sulfate ester bond, releasing the unconjugated steroid and a sulfated enzyme intermediate. The active enzyme is then regenerated through hydrolysis.
Regulation of STS Expression and Activity in Research Models
The expression and activity of steroid sulfatase are subject to regulation by various factors, which has been studied in several research models, particularly in the context of hormone-dependent cancers. oup.com
Cytokines and Growth Factors: In MCF-7 breast cancer cells, pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) have been shown to up-regulate STS activity. nih.gov This regulation appears to be post-translational, as it occurs without a corresponding increase in STS mRNA levels. nih.gov
Steroid Hormones: There is evidence to suggest that estrogens themselves can regulate STS expression. nih.gov In MCF-7 cells, a positive correlation between STS and estrogen receptor (ER) expression has been observed, and it's suggested that estradiol may up-regulate STS transcription through ER activation. nih.gov
Tissue-Specific Regulation: The regulation of STS expression is tissue-specific. nih.gov For instance, in endometriotic tissue, GnRH agonists and danazol (B1669791) have been shown to down-regulate STS expression. frontiersin.org
Studies in various cancer cell lines, such as the MDA-MB-231 breast cancer line and bone cancer cell lines, are ongoing to further elucidate the complex regulatory mechanisms of STS. duq.edu
Interconversion and Further Metabolism of this compound
Relationship with Estrone Sulfate and Estrone Interconversion
This compound is closely linked to estrone sulfate (E1S) and estrone (E1) through a series of interconversion reactions. Estrone sulfate is a major circulating estrogen in postmenopausal women and can be hydrolyzed by STS to form estrone. researchgate.net This estrone can then be converted to the more potent estradiol. cas.czresearchgate.net
The interconversion between estradiol and estrone is a reversible reaction. nih.gov Studies in sediments under anaerobic conditions have shown that both 17β-estradiol and 17α-estradiol are predominantly converted to estrone. nih.gov Conversely, estrone can be converted back to estradiol, with a preference for the formation of the more potent 17β isomer. nih.govresearchgate.net This suggests that the interconversion between estradiol and its isomers may proceed through estrone as an intermediate. nih.gov
Role of 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) in Steroid Interconversion
The interconversion between estradiol and estrone is primarily catalyzed by a family of enzymes known as 17β-hydroxysteroid dehydrogenases (17β-HSDs). researchgate.netaacrjournals.org These enzymes play a crucial role in modulating the biological activity of estrogens and androgens. nih.gov
There are several isoforms of 17β-HSD, each with distinct substrate specificities and tissue distributions. nih.govwikipedia.org
17β-HSD Type 1: This isoform primarily catalyzes the conversion of the less active estrone to the highly potent estradiol. nih.govutu.fi Its expression is often elevated in breast cancer tissues. oup.com
17β-HSD Type 2: In contrast, this isoform mainly catalyzes the oxidative reaction, converting estradiol back to the weaker estrone. aacrjournals.orgnih.gov
Other Isoforms: Other types of 17β-HSDs are also involved in steroid metabolism, contributing to the intricate balance of active and inactive hormones in various tissues. nih.govwikipedia.org
The relative activities of these different 17β-HSD isoforms in a particular tissue determine the local balance between estradiol and estrone, thereby influencing estrogenic signaling.
Oxidative Metabolism of this compound and Related Conjugates (e.g., Hydroxylation by Cytochrome P450 Isoforms)
Beyond interconversion, estradiol and its sulfated conjugate can undergo further oxidative metabolism, primarily through the action of cytochrome P450 (CYP) enzymes. oup.comresearchgate.net This process, mainly hydroxylation, is a key step in the elimination of estrogens from the body. researchgate.net
Research has shown that various human CYP isoforms are involved in the oxidative metabolism of estradiol and estrone, exhibiting different catalytic activities and regioselectivity. oup.comnih.gov For instance:
CYP1A1 and CYP1A2 are highly active in the 2-hydroxylation of estradiol. oup.comnih.gov
CYP1B1 predominantly catalyzes the formation of 4-hydroxyestrogens. oup.comnih.gov
CYP3A4 and CYP3A5 also contribute to the formation of 2- and 4-hydroxyestrogens. oup.comnih.gov
Interestingly, studies have also investigated the metabolism of sulfated estrogens. It has been found that this compound can be directly hydroxylated. For example, CYP2C8 and CYP2C9 are significantly involved in the 2-hydroxylation of this compound. jst.go.jp In fact, this compound appears to be a better substrate for 2-hydroxylation by these two CYPs compared to unconjugated estradiol. jst.go.jp This indicates that sulfation does not necessarily prevent further metabolism and that direct hydroxylation of the sulfated steroid is a viable metabolic pathway.
Table of Findings on CYP-Mediated Hydroxylation of Estrogens:
| CYP Isoform | Primary Hydroxylation Product(s) of Estradiol/Estrone | Key Findings |
| CYP1A1 | 2-hydroxyestradiol (B1664083), 4-hydroxyestrone | High activity for 2-hydroxylation of estradiol. oup.comnih.gov |
| CYP1A2 | 2-hydroxyestradiol, 2-hydroxyestrone | Highest activity for 2-hydroxylation of both estradiol and estrone. oup.comnih.gov |
| CYP1B1 | 4-hydroxyestrogens | Predominantly forms 4-hydroxyestrogens. oup.comnih.gov |
| CYP3A4 | 2-hydroxyestradiol, 4-hydroxyestradiol (B23129) | Strong activity for forming 2- and 4-hydroxyestradiol. oup.comnih.gov |
| CYP3A5 | 2-hydroxyestrogens, 4-hydroxyestrogens | Similar catalytic activity for forming 2- and 4-hydroxyestrogens. oup.comnih.gov |
| CYP2C8 | 2-hydroxythis compound | Significantly involved in the 2-hydroxylation of this compound. jst.go.jp |
| CYP2C9 | 2-hydroxythis compound | Significantly involved in the 2-hydroxylation of this compound. jst.go.jp |
Transport and Cellular Uptake Mechanisms of Estradiol 17 Sulfate
Carrier-Mediated Transport Systems for Sulfated Steroids
The cellular uptake of sulfated steroids, including estradiol (B170435) 17-sulfate, is orchestrated by several families of transport proteins. These transporters, located on the plasma membrane of cells in various tissues, actively facilitate the influx of these compounds from the bloodstream into the intracellular environment.
Organic Anion Transporting Polypeptides (OATPs), encoded by the SLCO (solute carrier organic anion) gene family, are a major class of transporters involved in the uptake of a wide array of amphipathic organic compounds, including sulfated steroids. oup.com These transporters are expressed in a variety of tissues and play a crucial role in the disposition of both endogenous substances and xenobiotics. Several members of the OATP family have been identified to transport sulfated steroids, though with varying specificities. frontiersin.org For instance, OATP1B1 and OATP1B3, predominantly expressed in the liver, are known to transport estrone-3-sulfate. mdpi.com While direct transport data for estradiol 17-sulfate by all OATPs is not exhaustively detailed in all studies, the structural similarity to other sulfated estrogens like estrone-3-sulfate suggests its potential as a substrate for several OATP members. wikipedia.orgfrontiersin.org The transport mechanism of OATPs is generally sodium-independent. oup.com
It has been shown that OATP-B (SLCO2B1) has a unique preference for sulfate (B86663) conjugates over glucuronide conjugates of steroids. drugbank.com In contrast, OATP-C (SLCO1B1) can transport both types of steroid conjugates. drugbank.com Research on colorectal cancer cell lines has indicated that OATP4A1 is the most abundantly expressed OATP that transports estrone (B1671321) sulfate, a closely related compound to this compound. frontiersin.org
Table 1: OATP-Mediated Transport of Related Sulfated Steroids
| Transporter | Substrate(s) | Key Findings |
|---|---|---|
| OATP-B (SLCO2B1) | Estrone-3-sulfate | Exhibits specific recognition of sulfate conjugates. drugbank.com |
| OATP-C (SLCO1B1) | Estrone-3-sulfate, Estradiol-17β-glucuronide | Transports both sulfate and glucuronide conjugates. drugbank.com |
| OATP1B1 | Estrone-3-sulfate | Common substrate for in vitro function assays. mdpi.com |
| OATP1B3 | Estrone-3-sulfate | Transport is stimulated by lower extracellular pH. mdpi.com |
The Multidrug Resistance Proteins (MRPs), members of the ATP-binding cassette (ABC) transporter superfamily (ABCC family), are primarily known for their role in the efflux of drugs and their metabolites from cells. However, they also transport a variety of endogenous compounds, including conjugated steroids. aacrjournals.orgnih.gov While primarily efflux pumps, their activity influences the net intracellular concentration of substrates. MRPs can transport glucuronidated and sulfated compounds. aacrjournals.org Specifically, MRP8 (ABCC11) has been shown to mediate the ATP-dependent transport of steroid sulfates like dehydroepiandrosterone (B1670201) 3-sulfate (DHEAS) and estrone 3-sulfate, as well as estradiol 17-β-D-glucuronide. nih.gov Estradiol 3-sulfate 17β-glucuronide has been identified as a competitive inhibitor of MRP-mediated transport. targetmol.commedchemexpress.com This suggests a potential interaction of dually conjugated estradiol metabolites with these transporters. The role of MRPs in the direct uptake of this compound is less clear, as they are generally considered efflux transporters. However, their expression in target tissues can significantly impact the intracellular retention of sulfated steroids that have been taken up by other transporters. oup.com
The Sodium-Dependent Organic Anion Transporter (SOAT), encoded by the SLC10A6 gene, is a highly specific uptake transporter for monosulfated steroid hormones. researchgate.netencyclopedia.pubmdpi.com This transporter utilizes the sodium gradient to drive the influx of its substrates into the cell. uniprot.org SOAT has been demonstrated to transport a range of 3'- and 17'-monosulfated steroids, including dehydroepiandrosterone sulfate (DHEAS), estrone-3-sulfate, and significantly, 17β-estradiol-17-sulfate. genecards.org
Systematic transport studies have confirmed that SOAT-mediated transport is sodium-dependent. genecards.org A key structural requirement for SOAT substrates is a planar steroid backbone with a single negatively charged sulfate group at either the 3' or 17' position. researchgate.net Interestingly, the presence of a second sulfate group, as in 17β-estradiol-3,17-disulfate, abolishes transport by SOAT. genecards.org This highlights the high specificity of this transporter for monosulfated steroids. SOAT is expressed in several hormone-responsive tissues, including the testis, and is thought to play a crucial role in providing these tissues with a pool of inactive steroid precursors for intracrine hormone production. researchgate.netmdpi.com
Table 2: Substrate Specificity of SOAT (SLC10A6)
| Substrate | Transported by SOAT? | Reference |
|---|---|---|
| 17β-estradiol-17-sulfate | Yes | genecards.org |
| 17β-estradiol-3-sulfate | Yes | uniprot.org |
| Estrone-3-sulfate | Yes | researchgate.netencyclopedia.pubmdpi.com |
| Dehydroepiandrosterone sulfate (DHEAS) | Yes | researchgate.netencyclopedia.pubmdpi.com |
Multidrug Resistance Proteins (MRPs/ABCC family)
Intracellular Trafficking and Distribution of this compound in Cell Models
Once inside the cell, this compound must be trafficked to the appropriate subcellular compartment to be metabolized into its active form. The primary enzyme responsible for removing the sulfate group is steroid sulfatase (STS), which is located in the membrane of the endoplasmic reticulum (ER) with its active site in the lumen. bioscientifica.com Therefore, for this compound to be desulfated, it must be transported across the ER membrane.
Studies using rat liver membrane vesicles have investigated the transport of steroid conjugates across the ER membrane. nih.gov While these studies often focus on estradiol-17β-glucuronide and estrone-3-sulfate, the findings provide insights into the potential mechanisms for this compound. nih.gov It is suggested that distinct transport systems are involved in the movement of different steroid conjugates across the ER membrane. nih.gov
The intracellular distribution of estradiol and its signaling can be complex. For example, 17β-estradiol has been shown to control the intracellular localization of NF-κB in macrophages, a process that is rapid and independent of de novo protein synthesis. nih.govunimi.it It can also mobilize intracellular calcium from ryanodine-receptor-gated stores in certain cell types. nih.gov While these studies focus on the unconjugated form, they highlight the intricate intracellular pathways that can be influenced by estrogens once they are made available within the cell. The trafficking of this compound to the ER is a prerequisite for its conversion to estradiol, which can then participate in these signaling events.
In cell models like OLN-93 (oligodendrocytes) and C6 (astrocytes), the effects of steroids like 17β-estradiol and DHEA on intracellular signaling pathways have been studied, demonstrating cell-type-specific responses. imrpress.com This underscores that the fate and effect of this compound, once taken up, will depend on the specific enzymatic and signaling machinery present in the target cell.
Influence of Transport on Intracellular Steroid Availability and Signaling
The transport of this compound into the cell is a rate-limiting step for its subsequent biological activity. By controlling the influx of this precursor, transporters like OATPs and SOAT directly influence the size of the intracellular pool of sulfated steroids available for activation. oup.comresearchgate.net
Once inside the cell and transported to the endoplasmic reticulum, this compound is hydrolyzed by steroid sulfatase (STS) to form estradiol. bioscientifica.com This newly formed estradiol can then bind to estrogen receptors (ERα and ERβ) located in the nucleus and other cellular compartments, thereby initiating genomic and non-genomic signaling cascades. nih.govunimi.it For instance, in breast cancer cells, the uptake of estrone sulfate and its subsequent conversion to estradiol can stimulate cell proliferation. researchgate.net The efficiency of this entire process, from uptake to receptor activation, is heavily dependent on the expression and activity of the relevant transporters.
Molecular Interactions and Biological Significance of Estradiol 17 Sulfate in Research Models
Role as an Inactive Reservoir and Precursor to Biologically Active Estrogens
Estradiol (B170435) 17-sulfate functions primarily as an inactive reservoir for biologically active estrogens within the body wikipedia.org. This sulfated form of estradiol is produced from estradiol through the action of estrogen sulfotransferases, which add a sulfate (B86663) group to the C17β hydroxyl position wikipedia.org. This sulfation renders the molecule largely inactive, as sulfated estrogens are generally unable to bind and activate estrogen receptors frontiersin.org.
The conversion of E2-17S back to estradiol is mediated by steroid sulfatase (STS), also known as estrogen sulfatase wikipedia.org. This enzymatic hydrolysis removes the sulfate group, thereby regenerating the potent estrogen, estradiol wikipedia.orgnih.gov. This reversible process, involving both sulfotransferases and sulfatases, establishes an equilibrium between E2-17S and estradiol in various tissues wikipedia.org. This dynamic balance allows tissues to regulate the local availability of active estrogens, providing a mechanism for fine-tuning estrogenic signaling without relying solely on circulating levels of unconjugated estrogens nih.govnih.gov. High concentrations of E2-17S have been observed in breast tissue, where it is implicated in breast cancer biology by serving as a localized reservoir of estradiol wikipedia.org.
Modulation of Cellular Processes in In Vitro and Animal Model Systems
The influence of estradiol 17-sulfate on cellular processes in research models is primarily indirect, often through its role as a precursor to estradiol, but also through potential direct, albeit less potent, interactions or modulatory effects on enzymes.
Influence on Cellular Bioenergetics and Glucose Uptake in Cell Lines
While direct studies specifically on this compound's influence on cellular bioenergetics and glucose uptake are less extensively documented compared to unconjugated estradiol, its role as a precursor implies an indirect impact. Estradiol, once liberated from its sulfated form, is known to influence cellular metabolism. For instance, estradiol can rapidly activate various kinase cascades in vascular endothelial cells, including phosphatidylinositol 3-phosphate (PI3K)/Akt, a signaling pathway that influences cellular biology nih.gov. This pathway can impact glucose metabolism and bioenergetics. Further research is needed to directly elucidate the effects of E2-17S on these specific cellular processes.
Indirect Effects on Estrogen Receptor-Mediated Pathways through Enzyme Modulation
This compound can indirectly affect estrogen receptor-mediated pathways through its influence on the enzymes involved in estrogen metabolism. As an inactive form, E2-17S itself shows significantly lower potency in activating estrogen receptors in vitro compared to estradiol (approximately 10,000-fold less potent) wikipedia.org. However, its conversion to estradiol by steroid sulfatase (STS) is a crucial step in generating active estrogens locally within target tissues wikipedia.orgnih.gov.
The balance between estrogen sulfotransferase (SULT1E1) and STS activity dictates the local concentration of active estrogens. High STS expression and low SULT1E1 expression can lead to increased levels of active estrogens in malignant tumor cells, thereby stimulating cell proliferation and cancer progression nih.gov. Conversely, E2-17S has been found to act as a potent inhibitor of glutathione (B108866) S-transferase, an enzyme that contributes to the inactivation of estradiol by converting it into an estradiol-glutathione conjugate. This inhibitory action means E2-17S can indirectly serve as a positive effector of estrogen signaling by preventing the inactivation of estradiol wikipedia.org.
Non-Genomic and Membrane-Initiated Actions of Estradiol Conjugates
While this compound is generally considered biologically inactive in terms of classical nuclear estrogen receptor activation, the concept of non-genomic and membrane-initiated actions of steroid conjugates is an evolving area of research. Non-genomic actions of estrogens are rapid, occurring within seconds to minutes, and are initiated by membrane-associated estrogen receptors that modulate intracellular signaling pathways pnas.orgoup.com. These actions can include rapid modulation of calcium flux and kinase activity oup.com.
Although unconjugated estradiol is well-known for its membrane-initiated actions, the direct non-genomic and membrane-initiated actions of this compound are less characterized. However, the broader category of estrogen sulfates has been explored for their potential to elicit biological responses, particularly estrogen-3-sulfates nih.gov. While estradiol 17-sulfates did not show significant direct biological effects in certain mammary cancer cell lines, the hydrolysis of estrogen-3-sulfates by sulfatase activity was found to provoke important biological responses nih.gov. This suggests that while E2-17S might not directly initiate strong membrane responses, its rapid conversion to estradiol could lead to subsequent membrane-initiated signaling by the unconjugated form.
Comparative Biological Roles across Diverse Species and Model Organisms
The biological roles of this compound and its metabolic interconversions are observed across various species and model organisms, highlighting the conserved nature of estrogen metabolism. In mammals, including humans, E2-17S serves as a significant circulating reservoir, particularly estrone (B1671321) sulfate (E1S), which is more abundant than E2-17S wikipedia.orgnih.govglowm.com. This reservoir can be converted to active estrogens locally within target tissues nih.gov.
Studies in various animal models, such as rodents and swine, have shown the importance of estrogen sulfates. For instance, 17α-ethinyl estradiol-3-sulfate (B1217152) has been demonstrated to increase short-term survival rates and hemodynamic functioning in models of combined traumatic brain injury and hemorrhagic shock nih.gov. This indicates that sulfated estrogens, or their rapid conversion to active forms, can have significant physiological effects in diverse biological contexts. The presence and metabolism of estradiol are also found in most vertebrates, crustaceans, insects, and fish, suggesting a broad evolutionary conservation of estrogenic signaling and its metabolic regulation wikipedia.orgebi.ac.uk.
Implications for Intracrine Estrogen Regulation Research
This compound holds significant implications for research into intracrine estrogen regulation. Intracrinology refers to the local synthesis of biologically active steroid hormones from inactive precursors within target tissues nih.gov. In this context, E2-17S, along with estrone sulfate (E1S), serves as a crucial precursor for the in situ formation of 17β-estradiol (E2), the most biologically active estrogen nih.govresearchgate.net.
The "sulfatase pathway" is a key intracrine route where inactive sulfated estrogens, such as E2-17S and E1S, are taken up by cells and activated by steroid sulfatase (STS) nih.gov. This local conversion allows tissues to regulate their own estrogen levels, independent of systemic circulation. This mechanism is particularly relevant in hormone-sensitive cancers, such as breast and ovarian cancers, where the local production of E2 from sulfated precursors can drive cell proliferation nih.govglowm.com. Research into STS inhibitors aims to block this pathway, thereby reducing active estrogen levels within tumor cells and offering a potential therapeutic strategy nih.gov. Understanding the precise balance of sulfotransferases and sulfatases, and the role of E2-17S in this dynamic equilibrium, is critical for developing targeted therapies and diagnostic tools for hormone-dependent diseases nih.gov.
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Estradiol 17 Sulfate Analogs
Regioselective Synthesis of Estradiol (B170435) Sulfates and Derivatives
The synthesis of specific estradiol sulfate (B86663) isomers, such as estradiol 17-sulfate, requires precise control over the reaction to ensure the sulfate group is attached at the desired hydroxyl position. This control, known as regioselectivity, is a significant challenge due to the presence of two hydroxyl groups at the C3 and C17 positions of the estradiol molecule. Researchers have developed various chemical strategies to achieve the regioselective sulfation of estradiol and its derivatives.
One established method involves the use of a triethylamine-sulfur trioxide complex in pyridine. This reagent allows for the exclusive monosulfation at the C17-hydroxyl group of estradiol-17β, yielding 17β-sulfooxyestra-1,3,5(10)-trien-3-ol, the triethylammonium (B8662869) salt of this compound. mdpi.com The structural assignment of the product has been confirmed through spectroscopic measurements and further synthetic studies. mdpi.com Interestingly, the same study noted that the 3-sulfate isomer could also be synthesized, and its subsequent fusion could lead to the formation of the 17-sulfate salt, highlighting a potential pathway for isomerization. mdpi.com The synthesis of estradiol-3,17-disulfate has also been accomplished using this approach. mdpi.com
Another effective strategy for regioselective sulfation employs tetrabutylammonium (B224687) hydrogen sulfate (TBSAB). This method can be controlled to produce either mono- or di-sulfated estradiol derivatives. nih.gov By mediating the reaction, it is possible to direct the sulfation to the C3 position or to both the C3 and C17 positions to afford the disulfated product. nih.gov The use of protecting groups is a classic and crucial strategy for achieving regioselectivity in the synthesis of complex molecules like steroid derivatives. nih.gov Although not always required with highly regioselective reagents, this approach involves temporarily blocking one hydroxyl group (e.g., the C3-phenolic hydroxyl) to direct the sulfation reaction exclusively to the other (e.g., the C17-secondary alcohol).
In contrast to chemical synthesis, biological sulfation is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonyl group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. nih.gov Within this family, SULT1E1 shows a high affinity and specificity for the sulfation of endogenous estrogens. nih.gov This enzymatic approach provides a biological blueprint for regioselectivity, primarily targeting the C3 phenolic hydroxyl group of estradiol to form estradiol 3-sulfate. oup.com
Structure-Activity Relationships for Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a crucial enzyme that hydrolyzes steroid sulfates, like estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively. oup.comnih.gov These products can then be converted to potent estrogens and androgens, which can stimulate the growth of hormone-dependent cancers. nih.gov Consequently, inhibiting STS is a major therapeutic strategy, and extensive structure-activity relationship (SAR) studies have been conducted to develop potent inhibitors, many based on the estradiol core structure.
The initial development of STS inhibitors involved creating analogues of the natural substrate, E1S. Early examples included compounds where the sulfate group was replaced with phosphonate (B1237965) or thiophosphonate moieties. snmjournals.org A significant breakthrough was the discovery of sulfamate-based inhibitors, most notably estrone-3-O-sulfamate (EMATE), which proved to be a highly potent, irreversible, active-site-directed inhibitor of STS. oup.comresearchgate.net EMATE and its estradiol-based analogue, estradiol-3-O-sulfamate (E2MATE), served as lead compounds for the generation of numerous derivatives. oup.comnih.gov
The design strategy often involves modifying the steroidal A-ring or D-ring to enhance inhibitory potency while minimizing unwanted estrogenic effects. nih.govnih.gov For instance, estradiol-based inhibitors have been designed to act via different mechanisms. While sulfamate (B1201201) derivatives typically act as irreversible inhibitors, modifications at other positions can produce potent reversible inhibitors. nih.gov One family of reversible inhibitors was designed by adding various substituents at the 17α-position of the estradiol nucleus. nih.govoup.com Another approach has been to create dual-action inhibitors, such as estradiol bis-sulfamates (E2bisMATEs), which are sulfamoylated at both the C3 and C17 positions and act as excellent STS inhibitors. mdpi.com
SAR studies have revealed that specific modifications to the estradiol scaffold have a profound impact on STS inhibitory activity.
A-Ring Modifications: The introduction of small, electron-withdrawing groups on the A-ring generally enhances inhibitory potency. snmjournals.orgnih.govacademie-sciences.fr
Position 2: Halogen atoms (e.g., F, Cl, Br) or a cyano group at the 2-position increase inhibitory activity compared to the unsubstituted parent compound. oup.comnih.gov
Position 4: A nitro group at the 4-position has been shown to be particularly favorable for potency. oup.com For example, 4-Nitro-EMATE was found to be one of the most potent derivatives, with IC₅₀ values of 0.8 nM in placental microsomes and 0.01 nM in MCF-7 cells. oup.com Similarly, introducing a fluorine atom at the 4-position of a 17β-benzyl estradiol derivative yielded a potent reversible inhibitor with an IC₅₀ of 40 nM. mdpi.com
D-Ring Modifications: Modifications to the D-ring, particularly at the C17 position, are crucial for modulating activity and mechanism of action.
17α-Position: Adding a hydrophobic substituent at the 17α-position of estradiol leads to a family of potent, reversible STS inhibitors. nih.govoup.com The potency is influenced by a balance between hydrophobicity and steric hindrance. oup.com Long, flexible alkyl chains like decyl and dodecyl decrease activity, likely due to poor fitting in the enzyme's active site, whereas the octyl group provides a good balance. nih.govoup.com Introducing benzyl-substituted groups at this position results in even better inhibitors than alkyl analogues. nih.govoup.com
The following table summarizes the inhibitory activity of various 17α-substituted estradiol derivatives against steroid sulfatase.
| Compound (17α-Substituent) | IC₅₀ (nM) | Reference |
|---|---|---|
| Estradiol (None) | 80000 | oup.com |
| Octyl | 440 | nih.govoup.com |
| Decyl | 1100 | oup.com |
| Dodecyl | 1500 | oup.com |
| Benzyl | 310 | oup.com |
| 4'-Butylbenzyl | 25 | nih.govoup.com |
| 4'-tert-Butylbenzyl | 28 | nih.govoup.com |
| 3'-Bromobenzyl | 24 | nih.govoup.com |
| 4'-Benzyloxybenzyl | 22 | nih.govoup.com |
Design and Evaluation of STS Inhibitors Based on Estradiol Core Structure
Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation
Computational methods are indispensable tools for understanding the complex SAR of estradiol derivatives, both as STS inhibitors and as ER ligands. These approaches provide insights into the molecular interactions that govern binding and activity, guiding the rational design of new compounds. nih.govmdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are routinely employed. nih.govjchps.com
QSAR models correlate the chemical structures of a series of compounds with their biological activities. jchps.comresearchgate.net For instance, 3D-QSAR/Comparative Molecular Field Analysis (CoMFA) has been used to identify the structural features of steroidal estrogens that determine preferential binding to ERα or ERβ. nih.govoup.com Molecular docking is used to predict the preferred binding orientation of a ligand within the active site of a target protein, such as STS or ER. mdpi.comacademie-sciences.fr This helps to rationalize observed biological activities and identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
Docking studies have been instrumental in elucidating the binding modes of estradiol-based STS inhibitors. nih.gov For example, docking simulations of fluorinated coumarin (B35378) sulfamates into the STS active site suggested that fluorine atoms could form additional stabilizing interactions with residues like Arg98 or Thr484, explaining their enhanced potency. nih.gov Similarly, docking has been used to study the interactions of C-ring oxidized estrone derivatives with ERα, ST, and 17β-hydroxysteroid dehydrogenase type 1, predicting that these modifications could lead to new anticancer agents devoid of estrogenic action by reducing ERα affinity. mdpi.com The process is typically validated by "re-docking" the native ligand into the crystal structure of the protein and ensuring the predicted pose is very close to the experimentally determined one, with a root-mean-square distance (RMSD) of less than 2.0 Å being a common criterion for success. mdpi.comacademie-sciences.fr
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, assessing its stability and the persistence of key interactions. rsc.orgjabonline.in An MD simulation of benzofuran (B130515) ketone sulfamates in the STS active site helped to provide a clear rationale for their observed inhibitory activity. rsc.org The stability of the complex during the simulation is often analyzed by monitoring metrics such as the RMSD of the protein backbone and ligand atoms, with minimal fluctuations indicating a stable binding mode. jabonline.inmdpi.com These simulations, combined with binding free energy calculations (e.g., using the MM-PBSA method), offer a more refined understanding of binding affinity and the dynamic behavior of the complex, complementing the static picture provided by docking. researchgate.netjabonline.in
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound analogs, QSAR studies are pivotal for predicting their efficacy, primarily as inhibitors of steroid sulfatase (STS), the enzyme responsible for hydrolyzing steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their biologically active forms. acs.orgnih.gov By identifying the key molecular features that govern inhibitory potency, QSAR models serve as invaluable predictive tools in the rational design and optimization of novel, more effective STS inhibitors. mdpi.comresearchgate.net
Research Findings and Model Development
The development of potent and selective inhibitors for steroid sulfatase (STS) is a key strategy in treating hormone-dependent cancers. tandfonline.comresearchgate.net QSAR studies on estradiol analogs have successfully elucidated the structural requirements for potent STS inhibition. These models often analyze derivatives of estradiol (E2), with modifications typically at the 17α-position, to correlate structural changes with inhibitory activity (IC50). acs.orgnih.gov
One approach involves three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA). capes.gov.bracs.org CoMFA models generate 3D contour maps that visualize the steric and electrostatic fields around the aligned molecules, highlighting regions where modifications would enhance or diminish biological activity. nih.gov For instance, studies on dual aromatase-STS inhibitors have used Gaussian field-based 3D-QSAR to identify the specific structural requirements for optimal activity against each target enzyme. tandfonline.comresearcher.life These models have demonstrated good statistical measures and predictive ability. tandfonline.comresearcher.life
A key finding from multiple studies is the profound influence of hydrophobicity on the inhibitory potency of these compounds. acs.orgresearchgate.net Research on 17α-derivatives of estradiol revealed that introducing a hydrophobic substituent significantly enhances STS inhibition, whereas hydrophilic groups result in weaker activity. acs.orgnih.gov A QSAR model developed for a series of 65 estradiol derivatives identified hydrophobicity (log P) as a critical descriptor, alongside the number of different elements in the molecule and carbon branching pathways. researchgate.net
However, the relationship is not purely linear; steric factors can have an opposing effect. acs.orgnih.gov For example, while longer alkyl chains at the 17α-position increase hydrophobicity, excessively long and flexible chains, such as decyl or dodecyl groups, can hinder proper fitting into the enzyme's catalytic site, thereby reducing inhibitory activity. acs.orgnih.gov The optimal balance between hydrophobicity and steric hindrance in one alkyl series was found with an octyl group. acs.orgnih.gov
The predictive power of these QSAR models is rigorously assessed through statistical validation. A 3D-QSAR model for halogenated estradiol derivatives achieved a high predictive performance with a cross-validated r² value of 0.895, indicating a robust capacity to predict receptor-binding affinities. nih.gov Similarly, CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models for estrogen receptor ligands showed strong statistical results (e.g., CoMSIA R²=0.997, Q²=0.703), confirming that steric and electrostatic factors are crucial for binding affinity. researchgate.net
The table below presents data from a study on 17α-substituted estradiol derivatives and their corresponding inhibitory concentrations against steroid sulfatase, illustrating the structure-activity relationships discussed.
| Compound (Estradiol Derivative) | Substituent at 17α-position | STS Inhibitory Activity (IC50, nM) |
|---|---|---|
| 17α-Octyl-E2 | Octyl | 440 |
| 17α-(3'-Bromobenzyl)-E2 | 3'-Bromobenzyl | 24 |
| 17α-(4'-tert-Butylbenzyl)-E2 | 4'-tert-Butylbenzyl | 28 |
| 17α-(4'-Butylbenzyl)-E2 | 4'-Butylbenzyl | 25 |
| 17α-(4'-Benzyloxybenzyl)-E2 | 4'-Benzyloxybenzyl | 22 |
Data derived from studies on 17α-derivatives of estradiol as inhibitors of steroid sulfatase. nih.gov
Further research has also explored dual-target inhibitors, such as those targeting both aromatase and steroid sulfatase. acs.org For these, molecular docking and QSAR studies are used in tandem to understand the binding modes and optimize structures for dual activity. tandfonline.comresearcher.life These combined computational approaches are instrumental in the efficient design and optimization of drug candidates. tandfonline.com
Advanced Analytical Methodologies for Research on Estradiol 17 Sulfate
High-Resolution Separation and Quantification Techniques
The reliable measurement of estradiol (B170435) 17-sulfate necessitates sophisticated analytical platforms that offer high sensitivity and specificity. Techniques combining chromatographic separation with mass spectrometric detection have become the gold standard in this field.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of estradiol 17-sulfate and other estrogen conjugates. nih.gov This method provides excellent sensitivity and specificity, allowing for the direct measurement of the intact sulfate (B86663) conjugate without the need for derivatization or hydrolysis, which can be time-consuming and introduce variability. nih.govresearchgate.net
In a typical LC-MS/MS workflow, the sample extract is injected into a liquid chromatograph, where this compound is separated from other sample components on a reversed-phase column. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in negative mode. The precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach ensures high specificity and minimizes interference from the sample matrix.
One study detailed a sensitive and robust method for determining five estrogen sulfates, including this compound, in human urine using HPLC coupled with negative turbo ion spray tandem mass spectrometry. nih.gov The method achieved a lower limit of quantitation (LOQ) of 0.2 ng/mL from a 100-µL urine sample. nih.gov Another LC-MS/MS method was developed for the targeted analysis of 20 unconjugated and sulfated steroids, including 17β-estradiol 17-sulfate, in amniotic fluid, with a limit of quantification ranging from 0.2 to 1.7 ng/mL for the various compounds. uni-giessen.de
| Parameter | Value | Reference |
| Analyte | This compound | nih.gov |
| Matrix | Human Urine | nih.gov |
| Technique | HPLC-MS/MS | nih.gov |
| Ionization | Negative Turbo Ion Spray | nih.gov |
| LOQ | 0.2 ng/mL | nih.gov |
| Linear Range | 0.2-200 ng/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Conjugated Estrogens
Gas chromatography-mass spectrometry (GC-MS) is another highly sensitive technique for steroid analysis. However, its application to conjugated estrogens like this compound is more complex than LC-MS/MS. Due to their low volatility and thermal instability, conjugated estrogens cannot be directly analyzed by GC-MS. researchgate.net Therefore, a hydrolysis step is typically required to cleave the sulfate group, followed by derivatization of the resulting free estrogen to increase its volatility and improve its chromatographic properties. researchgate.netnih.gov
Common derivatization agents for estrogens in GC-MS analysis include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. researchgate.net An innovative study found that estrogen sulfates could be directly derivatized to their corresponding free estrogen derivatives using a mixture of BSTFA and 1% TMCS, potentially omitting the separate deconjugation step. researchgate.net
While GC-MS can offer excellent sensitivity, often reaching femtogram levels on-column, the multi-step sample preparation process, including hydrolysis and derivatization, can be laborious and a source of analytical error. researchgate.netscispec.co.th For this reason, LC-MS/MS is often the preferred method for the direct analysis of intact conjugated estrogens.
| Technique | Sample Preparation Requirement | Key Advantage | Key Disadvantage |
| GC-MS | Hydrolysis and Derivatization | High sensitivity | Laborious sample preparation, indirect analysis |
| LC-MS/MS | Often direct injection after extraction | Direct analysis of intact conjugate, high specificity | May have lower sensitivity than GC-MS for some analytes |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry
The advent of ultra-high performance liquid chromatography (UHPLC) has brought significant improvements to the LC-MS/MS analysis of this compound. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, better resolution, and faster analysis times compared to conventional HPLC. rsc.orgresearchgate.net
When coupled with a sensitive tandem mass spectrometer, UHPLC-MS/MS methods can achieve very low detection limits for estrogens and their conjugates. For instance, a robust and sensitive UHPLC-MS/MS method was developed and validated for the quantification of 17β-estradiol and its sulfate conjugates in surface waters, achieving detection limits in the sub-nanogram per liter range. rsc.org Another UHPLC-MS/MS method was developed for the simultaneous quantification of estradiol metabolites, including estradiol 3-sulfate, in cell culture medium, demonstrating the high-throughput capabilities of this technique. nih.gov The use of UHPLC not only enhances analytical performance but also increases sample throughput, which is particularly beneficial in clinical research and environmental monitoring. lcms.cznih.gov
Sample Preparation and Extraction Protocols for Complex Matrices
The successful analysis of this compound from complex biological and environmental matrices, such as plasma, urine, and wastewater, is highly dependent on the effectiveness of the sample preparation and extraction protocol. nih.govrsc.org The primary goals of sample preparation are to isolate the analyte of interest from interfering substances, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) and Online-SPE Methodologies
Solid-phase extraction (SPE) is the most widely used technique for the extraction and purification of this compound from aqueous samples. nih.govlcms.cz In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte and some matrix components are retained on the sorbent, while other impurities are washed away. The analyte is then eluted with a small volume of an organic solvent.
Commonly used sorbents for estrogen extraction include polymeric reversed-phase materials like Oasis HLB. researchgate.netrsc.org A study on the determination of estrogen sulfates in human urine utilized a high-throughput SPE method with 96-well C18 extraction disk plates, which allowed for the automated preparation of 96 samples in just 25 minutes. nih.gov This method demonstrated a recovery of 91% for the target compounds. nih.gov
To further improve efficiency and reduce manual labor, online-SPE systems have been developed. nih.govresearchgate.net In this setup, the SPE cartridge is integrated directly with the LC system. lcms.cz The sample is automatically loaded onto the SPE column, washed, and then the retained analytes are eluted directly onto the analytical column for separation and detection. lcms.cz This fully automated approach minimizes sample handling, reduces the risk of contamination, and improves reproducibility. researchgate.net Online SPE coupled with UHPLC-MS/MS has been successfully applied to the analysis of estrogens and their conjugates in river water and wastewater, achieving low detection limits and high accuracy. nih.gov
| Method | Description | Advantages | Application Example |
| Offline SPE | Manual or semi-automated extraction using individual cartridges. | High flexibility, suitable for various sample volumes. | Extraction of estrogen sulfates from human urine using 96-well plates. nih.gov |
| Online SPE | Fully automated extraction integrated with the LC system. | High throughput, reduced manual labor, improved reproducibility. researchgate.net | Determination of estrogens and conjugates in river water and wastewater. nih.govlcms.cz |
Derivatization Strategies for Enhanced Detection and Separation
While LC-MS/MS can directly analyze this compound, derivatization is a powerful strategy employed to enhance the sensitivity and/or specificity of detection for free estrogens, particularly when they are present at very low concentrations. nih.govnih.gov Derivatization involves chemically modifying the analyte to introduce a moiety that improves its ionization efficiency or chromatographic behavior. nih.gov
For LC-MS analysis, derivatizing agents that introduce a permanently charged or readily ionizable group are often used to enhance signal intensity in the mass spectrometer. nih.gov Dansyl chloride is a common derivatizing agent for estrogens, improving their detection in positive ion mode ESI-MS. sigmaaldrich.comthermofisher.com However, a drawback of dansyl chloride is that the product ions generated during MS/MS fragmentation often originate from the derivative itself, leading to identical fragments for different estrogens and thus reducing specificity. nih.gov
To overcome this, other derivatization reagents have been developed that yield compound-specific product ions. For example, derivatization with 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) generates derivatives with specific fragments for different estrogens, enhancing assay specificity. nih.gov Another approach uses Amplifex Diene reagent, which reacts with the phenolic group of estrogens, enabling highly sensitive detection in positive ESI mode. oup.com
In the context of GC-MS, derivatization is essential. As mentioned, silylating agents are commonly used. researchgate.net Another strategy for GC-MS involves creating mixed derivatives, such as the 3-trimethylsilyl ether-17-heptafluorobutyrate derivative of estradiol, which has shown excellent analytical properties for highly specific measurements. researchgate.net
Application of Isotope-Labeled Standards and Internal Standards for Quantitative Accuracy
The precise and accurate quantification of this compound in complex biological and environmental matrices is critically dependent on analytical methodologies that can correct for analyte loss during sample preparation and mitigate variability in instrument response. The use of internal standards (IS) is a cornerstone of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard mimics the chemical and physical properties of the analyte, experiencing similar effects during extraction, derivatization, and ionization, thereby providing a reliable reference for quantification.
Stable isotope-labeled standards are considered the gold standard for internal standards in mass spectrometry-based quantification. researchgate.net These standards are structurally identical to the analyte of interest, with the only difference being the substitution of one or more atoms (e.g., ¹²C, ¹H) with their heavier stable isotopes (e.g., ¹³C, ²H or deuterium). When added to a sample at a known concentration at the beginning of the analytical workflow, these labeled standards, such as deuterated estradiol (e.g., E2-d4) or ¹³C-labeled estrogens, co-elute with the endogenous (unlabeled) this compound and are affected by matrix interferences in a nearly identical manner. researchgate.netrsc.orguliege.beresearchgate.net The mass spectrometer can differentiate between the analyte and the isotope-labeled IS due to their mass difference. By calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved, as this ratio remains constant even if analyte is lost during sample workup. biorxiv.org
While deuterium-labeled standards are widely used, some research suggests that ¹³C-labeled standards are preferable to eliminate potential matrix effects that can sometimes arise from the use of deuterated analogs. researchgate.net The choice of internal standard strategy can vary. For instance, in a validated method for determining five estrogen sulfates in human urine, external standard calibration was utilized for 17β-estradiol 17-sulfate (E2-17S), while stable isotopic labeled internal standards were employed for other estrogen sulfates like estrone (B1671321) 3-sulfate. nih.gov This highlights that the specific calibration strategy may be tailored based on the availability of appropriate standards and the specific requirements of the assay. In some advanced applications, analyte-specific, heavy isotope-labeled standards are synthesized in-house to provide the most accurate error correction for matrix effects in complex samples like plasma and stool. biorxiv.org
Environmental Occurrence and Biotransformation of Estradiol 17 Sulfate
Detection and Quantification in Environmental Compartments (e.g., Water, Soil)
The detection of estrogen conjugates like Estradiol (B170435) 17-sulfate in the environment is a critical step in assessing their potential impact. These compounds, being more water-soluble than free estrogens, can be mobile in aquatic systems. usda.gov Their presence has been noted in various environmental matrices, including surface water, wastewater treatment plant (WWTP) effluents, and agricultural runoff, particularly from areas with livestock farming. nih.govwku.edu
The primary sources of these estrogen conjugates are human and animal excreta. wku.educabidigitallibrary.org While WWTPs can remove a portion of these compounds, they are not completely eliminated, leading to their release into aquatic environments. nih.gov For instance, studies have shown that sulfate (B86663) conjugates can be more resistant to removal in WWTPs compared to glucuronide conjugates. nih.gov
Quantification of Estradiol 17-sulfate and other related compounds in environmental samples typically involves sophisticated analytical techniques. Methods like liquid chromatography-mass spectrometry (LC-MS) are preferred for their sensitivity and specificity in measuring these compounds at the low concentrations (ng/L levels) often found in the environment. nih.govrsc.org However, the weak ionization of free estrogens can limit detection sensitivity, and complex matrices in environmental samples can suppress signals. rsc.org To overcome these challenges, online solid-phase extraction (SPE) coupled with accurate mass spectrometry (MSn) has been developed for the qualitative and quantitative analysis of trace amounts of estradiol and its conjugates in aqueous samples. lcms.cz
Table 1: Detection of Estradiol Conjugates in Aqueous Samples
| Sample Type | Detected Conjugates | Method |
| Aqueous Samples | E2-3G, E2-17G, E2-3S-17S, E2-3S-17G | Online-SPE LCMS-IT-TOF |
Data sourced from a study on the analysis of trace amounts of 17-β-Estradiol and its metabolites. lcms.cz
Microbial Degradation and Deconjugation in Aquatic and Terrestrial Ecosystems
The transformation of this compound in the environment is primarily driven by microbial activity. nih.gov This biotransformation can involve both the degradation of the steroid structure and the deconjugation of the sulfate group, which releases the more potent free estrogen, 17β-estradiol. nih.govusda.gov
Identification of Bacterial Strains and Enzymes Involved in Biodegradation
A diverse range of bacteria capable of degrading estrogen conjugates has been isolated from various environments, including river sediments and wastewater treatment plant biofilms. nih.govresearchgate.net These microorganisms play a crucial role in the environmental fate of these compounds.
Research has identified several bacterial genera with the ability to degrade estrogens. These include:
Aminobacter acs.org
Brevundimonas acs.org
Escherichia acs.org
Flavobacterium acs.org
Nocardioides acs.org
Novosphingobium mdpi.com
Serratia cabidigitallibrary.orgnih.gov
Stenotrophomonas cabidigitallibrary.orgnih.gov
The initial step in the bacterial degradation of 17β-estradiol often involves its conversion to estrone (B1671321), catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). csic.esfrontiersin.org This is considered a rate-limiting step in the degradation pathway. nih.gov Further degradation can proceed through hydroxylation, often carried out by cytochrome P450 monooxygenases, followed by ring cleavage by dioxygenases. csic.esfrontiersin.org For instance, in Novosphingobium tardaugens, a CYP450 encoded by the edcA gene performs the 4-hydroxylation of estrone. csic.esfrontiersin.org
Kinetic Studies of Environmental Transformation Processes
Kinetic studies provide valuable insights into the rates at which this compound is transformed in the environment. The degradation rates are influenced by various factors, including temperature, microbial population density, and the presence of other organic matter. capes.gov.brusda.gov
In agricultural soil, the degradation of 17β-estradiol-3-sulfate has been shown to follow first-order kinetics, with degradation rates being inversely related to the initial concentrations. usda.gov This concentration-dependent degradation is attributed to enzyme saturability. usda.gov The half-lives for the biodegradation of 17α-estradiol-3-sulfate in dairy wastewater varied significantly with temperature and redox conditions, ranging from 1.70 to 415 days under aerobic conditions and 22.5 to 724 days under anaerobic conditions. capes.gov.br This suggests that the compound may accumulate in anaerobic or anoxic environments. capes.gov.br
In soil-water systems, the dissipation half-lives (DT50) for 17β-estradiol-17-sulfate in the aqueous layer were found to be much shorter in topsoil (4.9 to 26 hours) compared to subsoil (64 to 173 hours), highlighting the role of soil properties like organic carbon content. usda.gov
Table 2: Biodegradation Half-Lives of Estrogen Sulfates
| Compound | Environment | Conditions | Half-life |
| 17α-Estradiol-3-sulfate | Dairy Wastewater | Aerobic (15-45°C) | 1.70 - 415 days |
| 17α-Estradiol-3-sulfate | Dairy Wastewater | Anaerobic (15-45°C) | 22.5 - 724 days |
| 17β-Estradiol-17-sulfate | Topsoil (aqueous layer) | Various initial concentrations | 4.9 - 26 hours |
| 17β-Estradiol-17-sulfate | Subsoil (aqueous layer) | Various initial concentrations | 64 - 173 hours |
Data compiled from studies on the fate of estrogen conjugates in dairy wastewater and soil-water systems. usda.govcapes.gov.br
Sorption, Desorption, and Transport Phenomena in Environmental Media
The movement of this compound through the environment is governed by sorption and desorption processes, which dictate its partitioning between the aqueous phase and solid matrices like soil and sediment. ndsu.edu Due to the sulfate group, this compound is more water-soluble and therefore more mobile than its parent compound, 17β-estradiol. usda.gov
Studies have shown that soil organic carbon plays a significant role in the sorption of this compound. ndsu.edu In one study, the compound dissipated more quickly from the aqueous phase of topsoil, which had a higher organic carbon content, compared to subsoil. ndsu.edu The sorption process can be non-linear, indicating limited sorption sites. ndsu.edu Irreversible sorption has been observed as a predominant process, meaning a fraction of the compound becomes tightly bound to soil particles. ndsu.edu
The log KOC (organic carbon-normalized sorption coefficient) values for 17β-estradiol-17-sulfate have been determined to be 2.20 for sterile topsoil and 2.45 for sterile subsoil, indicating a moderate tendency to sorb to organic matter. ndsu.edu
The transport of these conjugates through the soil profile is a concern, as it provides a pathway for them to reach groundwater. usda.gov The common agricultural practice of injecting manure into the soil might enhance the movement of estrogens into water systems. usda.gov
Formation of Transformation Products and Metabolites in Environmental Research
The biotransformation of this compound leads to the formation of various metabolites, some of which may also be of environmental concern. The primary transformation pathways include hydroxylation, deconjugation (hydrolysis), and oxidation. ndsu.edunih.gov
In soil-water systems, hydroxylation has been identified as a major transformation pathway for 17β-estradiol-17-sulfate, resulting in the formation of mono- and di-hydroxy-E2-17S. nih.govndsu.edu Deconjugation, which leads to the formation of free estrogens like 17β-estradiol and estrone, has been observed to occur at relatively low levels in the sorbed phase of soil. nih.govndsu.edu
Under aerobic conditions in dairy wastewater, the primary degradation mechanism for 17α-estradiol-3-sulfate was oxidation at the C17 position, forming estrone-3-sulfate. capes.gov.br In contrast, under anaerobic conditions, deconjugation at the C3 position was the major initial degradation step. capes.gov.br
Table 3: Major Transformation Products of Estradiol Sulfates in Different Environments
| Parent Compound | Environment | Conditions | Major Transformation Products |
| 17β-Estradiol-17-sulfate | Soil-water systems | Aerobic/Sterile | Mono- and di-hydroxy-E2-17S, 17β-Estradiol, Estrone |
| 17α-Estradiol-3-sulfate | Dairy wastewater | Aerobic | Estrone-3-sulfate, 17α-Estradiol |
| 17α-Estradiol-3-sulfate | Dairy wastewater | Anaerobic | 17α-Estradiol, Estrone |
Data compiled from studies on the transformation of estrogen conjugates. nih.govcapes.gov.brndsu.edu
Modeling Environmental Fate and Transport of this compound
Mathematical models are valuable tools for predicting the environmental fate and transport of contaminants like this compound. These models integrate various processes, including sorption, degradation, and transport, to simulate the behavior of the compound under different environmental conditions. nih.govusda.gov
A comprehensive one-site fully kinetic model has been developed to simulate the coupled sorption and transformation of 17β-estradiol-17-sulfate in soil-water systems. nih.gov This model accounts for multiple transformation pathways (hydroxylation, hydrolysis, and oxidation) and the mass transfer of the parent compound and its metabolites between aqueous, reversibly sorbed, and irreversibly sorbed phases. nih.gov The model was able to provide a satisfactory fit to experimental data and generate reliable parameter estimates, thereby improving the understanding of the fate and transport of estrogen conjugates. nih.gov Such modeling efforts are crucial for assessing the potential risks associated with these compounds and for developing effective management strategies.
Emerging Research Directions and Future Perspectives
Advancements in Comparative Enzymology across Species
Recent advancements in comparative enzymology are shedding light on the diverse metabolic pathways of estradiol (B170435) 17-sulfate (E2-17S) across different species. Sulfation is a primary pathway for estrogen biotransformation in humans, involving various cytoplasmic sulfotransferases (SULTs) nih.gov. Specifically, in human liver, thermostable phenol (B47542) sulfotransferase (TS PST) is largely responsible for the sulfation of estradiol, while dehydroepiandrosterone (B1670201) sulfotransferase (DHEA ST) is the major enzyme for estrone (B1671321) sulfation nih.gov. Research indicates a strong correlation between E2 sulfotransferase (E2 ST) activity and TS PST activity, as well as between estrone sulfotransferase (E1 ST) activity and DHEA ST activity in human liver samples nih.gov.
Beyond sulfation, hydroxylation is another critical metabolic step. Studies comparing the metabolism of estradiol (E2) and E2-17S by recombinant human cytochrome P450 (CYP) isoforms have revealed distinct enzymatic involvement. For instance, CYP2C8 and CYP2C9 are significantly involved in the 2-hydroxylation of E2-17S, leading to the formation of 2-hydroxyestradiol (B1664083) 17-sulfate (2-OH-ES) nih.gov. Interestingly, E2-17S appears to be a more favorable substrate for the 2-hydroxylation reaction by both CYP2C8 and CYP2C9 compared to unconjugated estradiol, with metabolic clearance rates (Vmax/Km) for E2-17S being approximately 2.5 times higher for CYP2C8 and 3 times higher for CYP2C9 nih.gov. This suggests that the CYP isoforms involved in the A-ring hydroxylation of E2 and E2-17S differ, potentially implying distinct physiological roles for their hydroxylated products nih.gov.
The expression and activity of enzymes like 17β-hydroxysteroid dehydrogenase (HSD17B1), which interconverts estrone and estradiol, also exhibit species-specific differences, particularly in placental expression during pregnancy mdpi.cominchem.org. While estrone and its sulfate (B86663) form are often the most abundant estrogens in many animal species, estradiol is predominant in humans and some rodents mdpi.com. This species-specific enzymatic landscape underscores the need for comparative studies to fully understand the physiological roles and metabolic fates of E2-17S.
Table 1: Key Enzymes Involved in Estradiol and Estradiol 17-sulfate Metabolism in Humans
| Enzyme Type | Specific Enzyme/Isoform | Role in Metabolism | Substrate Preference (Human Liver) |
| Sulfotransferases | TS PST | Primarily responsible for sulfation of estradiol (E2) | Estradiol (E2) nih.gov |
| DHEA ST | Major enzyme for sulfation of estrone (E1) | Estrone (E1) nih.gov | |
| Cytochrome P450 | CYP2C8 | Involved in 2-hydroxylation of this compound (E2-17S); higher metabolic clearance for E2-17S than E2 nih.gov | This compound (E2-17S) nih.gov |
| CYP2C9 | Involved in 2-hydroxylation of this compound (E2-17S); higher metabolic clearance for E2-17S than E2 nih.gov | This compound (E2-17S) nih.gov | |
| Hydroxysteroid Dehydrogenases | HSD17B1 | Catalyzes the interconversion of estrone (E1) and estradiol (E2); species-specific placental expression influences circulating estrogen profiles mdpi.cominchem.org | Estrone (E1) to Estradiol (E2) mdpi.com |
Novel Insights into Intracellular Transport and Signaling Networks
While this compound itself is generally considered to have low affinity for estrogen receptors wikipedia.org, its role in intracellular transport and signaling networks is largely indirect, serving as a circulating reservoir that can be deconjugated to active estradiol by intracellular sulfatases portlandpress.com. This deconjugation mechanism allows for the intracellular regeneration of active steroids, influencing local tissue concentrations and subsequent signaling portlandpress.com.
Research into estradiol's rapid, non-genomic effects provides a framework for understanding how its conjugated forms might indirectly influence cellular signaling. Estradiol can rapidly activate various intracellular signaling pathways, including those involving intracellular calcium [Ca2+], protein kinase C (PKC), phospholipase C (PLC), cyclic AMP (cAMP), and the mitogen-activated protein kinase (MAPK) pathway oup.comnih.gov. These rapid effects can occur within seconds to minutes and are often mediated by membrane-associated estrogen receptors (mERs) nih.govnih.gov. For instance, 17β-estradiol can stimulate protein S-nitrosylation in human umbilical vein endothelial cells via mechanisms linked to specific estrogen receptors, potentially localized on the plasma membrane nih.gov. This highlights a critical pathway for estrogens to exert cardiovascular effects nih.gov.
Furthermore, estradiol has been shown to inhibit inflammatory gene expression by controlling the intracellular localization of the transcription factor NF-κB, preventing its nuclear translocation in macrophages nih.gov. This effect is mediated selectively by estrogen receptor alpha (ERα) and involves the activation of phosphatidylinositol 3-kinase (PI3K) nih.gov. Although E2-17S itself does not directly bind to these receptors with high affinity, its conversion to estradiol within specific cellular compartments could enable such signaling cascades. Future research will likely focus on the precise mechanisms of E2-17S deconjugation and the subsequent spatiotemporal dynamics of estradiol release and its impact on localized intracellular signaling.
Development of Advanced Analytical Techniques for Low-Level Detection in Complex Matrices
The accurate detection and quantification of this compound (E2-17S) at low levels in complex biological and environmental matrices remain a significant analytical challenge. Conventional immunoassay techniques, such as ELISA and RIA, often lack the necessary selectivity, accuracy, and precision for measuring low concentrations of estrogens and their metabolites, frequently exhibiting cross-reactivity nih.gov. This limitation is particularly pronounced when analyzing samples from men, older women, or environmental samples where concentrations are typically in the low nanogram or picogram per liter range nih.govnih.gov.
Advanced hyphenated mass spectrometry techniques, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), have emerged as the most suitable methods due to their superior sensitivity and selectivity nih.govnih.govmst.dkoup.com. These techniques can achieve limits of detection (LODs) as low as 0.1 ng/L for estrogens, with some methods reporting picogram per milliliter levels mst.dkoup.com.
Sample preparation is a crucial step for achieving accurate results in complex matrices like wastewater, soil, and biological fluids. Techniques such as solid-phase extraction (SPE), pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), stir-bar-sorptive extraction (SBSE), and solid-phase microextraction (SPME) are commonly employed for analyte enrichment and cleanup nih.govoup.com. For instance, in-tube SPME coupled with LC-MS/MS has shown significantly higher sensitivity (34–90-fold) compared to direct injection methods for estrogen analysis in environmental water samples oup.com. Deconjugation techniques, often involving enzymatic hydrolysis, are also developed to detect total estrogen concentrations, including conjugated forms like E2-17S, followed by GC-MS analysis mst.dk.
Despite these advancements, challenges persist, including ion suppression effects in mass spectrometry and the need for robust validation criteria tailored to specific matrix types nih.gov. Future research will likely focus on developing even more sensitive, high-throughput, and less labor-intensive methods, potentially integrating novel microextraction techniques with advanced mass spectrometry platforms to overcome current limitations.
Table 2: Comparison of Analytical Techniques for Estrogen Detection
| Technique | Sensitivity/LOD (typical) | Selectivity | Advantages | Disadvantages |
| Immunoassays (ELISA, RIA) | Low to moderate | Low | Low cost, routine application nih.gov | Lack selectivity, cross-reactivity, imprecision at low levels, potential for false positives nih.gov |
| GC-MS | High (0.3-5 ng/L) mst.dk | High | Good sensitivity and selectivity, widely available | Requires derivatization for polar compounds, can have higher LODs than tandem MS nih.govmst.dk |
| LC-MS/MS | Very High (0.1 ng/L) mst.dk | Very High | Highest sensitivity and selectivity, direct analysis of conjugates possible nih.govmst.dk | High capital cost, potential for ion suppression in complex matrices, requires extensive sample preparation nih.gov |
Integrated Computational and Experimental Approaches in Steroid Research
The integration of computational and experimental approaches is becoming increasingly vital in steroid research, particularly for understanding the complex behavior of compounds like this compound. Computational methods, such as Quantitative Structure-Activity Relationships (QSAR), molecular docking, and systems biology analyses, offer powerful tools for predicting interactions, elucidating mechanisms, and screening potential endocrine-disrupting chemicals (EDCs) researchgate.net.
For instance, computational docking studies can explore ligand binding properties to receptors, while QSAR models can predict estrogen receptor binding with high accuracy researchgate.netnih.gov. When integrated with experimental data, these models can provide a more comprehensive assessment of the potential effects of EDCs, including those structurally related to steroid conjugates researchgate.net.
Future directions involve refining these computational models to better predict enzymatic kinetics, receptor interactions, and the environmental fate of E2-17S and its metabolites. Combining in silico predictions with targeted experimental validation will accelerate the discovery of novel insights into steroid metabolism and its broader biological and ecological implications.
Understanding the Role of this compound in Non-Conventional Biological Systems
Beyond human physiology, research is expanding to understand the role of this compound (E2-17S) in non-conventional biological systems, particularly in the context of environmental contamination and the physiology of various organisms. E2-17S is detected in animal manure and surface runoff from agricultural fields, indicating its presence in the environment ndsu.eduebi.ac.uk. In these settings, estrogen conjugates, including E2-17S, can serve as precursors to biologically active free estrogens like 17β-estradiol and estrone through deconjugation by bacterial enzymes ebi.ac.ukcabidigitallibrary.orgmdpi.comresearchgate.net.
Studies on aquatic organisms have shown that estrogens, even at low concentrations (e.g., 1-10 ng/L of 17β-estradiol), can cause feminization in male fish and other sexual disruptions in aquatic organisms cabidigitallibrary.orgnih.gov. While E2-17S itself may be less active, its potential to be converted to active forms highlights its importance in environmental endocrine disruption.
Research is also exploring the presence and metabolism of E2-17S in various animal models to understand species-specific differences in estrogen dynamics. For instance, plasma concentrations of E2-17S and its hydroxylated metabolites have been determined in rats, showing variations during the estrus cycle in females ebi.ac.uk. The direct metabolism of E2-17S has been observed in rat liver microsomes, producing several hydroxylated metabolites in addition to 2- and 4-hydroxyestradiol (B23129) 17-sulfates, such as 6α-, 6β-, and 7β-hydroxyestradiol 17-sulfates ebi.ac.uk. These findings suggest diverse metabolic pathways for E2-17S across different species, influencing their physiological responses and environmental interactions.
New Approaches to Environmental Remediation and Biotransformation
The presence of estrogens, including this compound, as endocrine-disrupting compounds (EDCs) in aquatic environments poses significant ecological and health concerns cabidigitallibrary.orgmdpi.comnih.gov. Consequently, new approaches to environmental remediation and biotransformation are being actively investigated to mitigate their impact. Microbial biodegradation is considered a promising and cost-effective method for removing hormone pollutants from wastewater and other environmental matrices cabidigitallibrary.orgnih.govresearchgate.netresearchgate.net.
Studies have identified various bacterial strains capable of degrading 17β-estradiol (E2), often by initially converting it to estrone (E1) through dehydrogenation at the C-17 position researchgate.netnih.govfrontiersin.org. For example, a co-culture of Serratia marcescens and Stenotrophomonas tumulicola isolated from sewage water demonstrated approximately 93.6% biodegradation of 17β-estradiol within 48 hours cabidigitallibrary.orgnih.gov. Other effective bacterial degraders include Microbacterium proteolyticum ZJSU01, which completely degraded 5 mg/L of 17β-estradiol within 4 hours, and Rhodococcus sp. ED55, which achieved complete degradation of 5 mg/L E2 in 4 hours researchgate.netnih.gov.
Beyond bacteria, other biological systems are being explored. Microalgae and algal-bacterial mixed cultures have shown high removal efficiencies for estrogens from wastewater frontiersin.org. For instance, Scenedesmus and Chlorella cultures have demonstrated 80% removal of estrone and 17β-estradiol, while algal-bacterial mixed cultures achieved 100% removal of these compounds frontiersin.org.
The biotransformation of E2-17S specifically involves deconjugation. Conjugated estrogens like E2-17S can be released into aquatic environments via wastewater treatment plants and are subsequently microbiologically degraded into free estrogens by diverse bacterial communities found in river sediments and biofilms mdpi.comresearchgate.net. This deconjugation step is critical as it releases the more potent, unconjugated forms of estrogens.
Future research in this area will focus on isolating and characterizing new microbial strains with enhanced degradation capabilities, optimizing bioremediation conditions (e.g., pH, temperature, co-substrate availability), and developing integrated biological treatment systems for more efficient removal of E2-17S and other estrogenic compounds from complex environmental matrices nih.govfrontiersin.orgfrontiersin.org.
Table 3: Examples of Microbial Biodegradation of Estrogens
| Microorganism/Culture | Substrate (Initial Concentration) | Degradation Efficiency | Timeframe | Reference |
| Serratia marcescens and Stenotrophomonas tumulicola (co-culture) | 17β-estradiol (50 mg/L) | ~93.6% | 48 hours | cabidigitallibrary.orgnih.gov |
| Microbacterium proteolyticum ZJSU01 | 17β-estradiol (5 mg/L) | 100% | 4 hours | nih.gov |
| Rhodococcus sp. ED55 | 17β-estradiol (5 mg/L) | 100% | 4 hours | researchgate.net |
| Candida utilis CU-2 | 17β-estradiol (10 μM) | ~97% | 5 days | frontiersin.org |
| Lactobacillus casei LC-1 | 17β-estradiol (10 μM) | ~97% | 5 days | frontiersin.org |
| Scenedesmus and Chlorella cultures | Estrone/17β-estradiol (100 μg/L) | 80% | N/A | frontiersin.org |
| Algal-bacterial mixed cultures | Estrone/17β-estradiol | 100% | N/A | frontiersin.org |
Q & A
Q. What are the primary CYP isoforms involved in ES metabolism, and how do they differ from estradiol (E2) metabolism?
ES undergoes 2-hydroxylation primarily via CYP2C8 and CYP2C9, with metabolic clearance rates (Vmax/Km) 2.5–3 times higher than those for E2 . Unlike E2, which is metabolized by multiple CYPs (e.g., CYP1A2, 3A4), ES shows substrate specificity for CYP2C isoforms. Experimental validation requires recombinant human CYP assays paired with LC-MS/MS to quantify metabolites like 2-hydroxyestradiol 17-sulfate (2-OH-ES) .
Q. How should ES be handled and stored to ensure stability in experimental settings?
ES is hygroscopic and degrades at room temperature. Store lyophilized powder at -20°C in airtight containers under inert gas. For aqueous solutions (e.g., 50 mg/mL in water), aliquot and freeze at -80°C to prevent sulfatase-mediated hydrolysis. Use P3 gloves, respiratory protection, and grounded equipment to avoid electrostatic discharge during handling .
Q. What analytical methods are recommended for detecting ES and its metabolites in biological samples?
Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard. Use deuterated internal standards (e.g., 17β-E2-2,4,6-[²H]₄-3-sulfate) to correct for matrix effects. For non-targeted analyses, high-resolution MS (HRMS) with m/z accuracy <5 ppm is critical to distinguish isomers like ES 3-sulfate vs. 17-sulfate .
Advanced Research Questions
Q. How can researchers address the lack of authentic standards for ES conjugates in quantitative assays?
Methodology:
- Synthesize custom standards via enzymatic sulfation of E2 using human sulfotransferases (SULT1E1) followed by purification with semi-preparative HPLC .
- Validate surrogate standards (e.g., deuterated analogs) using cross-validation with immunoaffinity extraction and parallel reaction monitoring (PRM) .
- Employ computational modeling to predict retention times and fragmentation patterns for unknown conjugates .
Q. What experimental designs are optimal for studying ES's role as a placental antioxidant in preeclampsia models?
Approach:
- Use human placental microsomes or trophoblast cell lines (e.g., BeWo) exposed to hypoxic conditions (1% O₂).
- Quantify 2-OH-ES via LC-MS/MS and correlate with markers of oxidative stress (e.g., 8-isoprostane).
- Include CYP2C8/2C9 inhibitors (e.g., montelukast) to confirm enzyme-specific metabolic contributions .
Q. How do structural modifications (e.g., 17-sulfate vs. 3-sulfate) affect ES's inhibitory potency on enzymes like KAT-II?
Kinetic Analysis:
- Perform competitive inhibition assays with recombinant KAT-II, comparing IC₅₀ values of ES, E2, and synthetic analogs.
- Molecular docking simulations (e.g., AutoDock Vina) can identify hydrogen bonding between the 17-sulfate group and active-site residues (e.g., Arg-399).
- Validate findings with site-directed mutagenesis to disrupt sulfate-binding pockets .
Q. What statistical frameworks are recommended for resolving contradictory data in ES metabolism studies?
Strategies:
- Apply mixed-effects models to account for inter-individual variability in CYP expression (e.g., hepatic vs. placental microsomes).
- Use meta-regression to assess confounding variables (e.g., sulfotransferase activity, sample storage conditions) across studies .
- Report 95% confidence intervals for metabolic clearance rates to highlight overlapping vs. divergent results .
Methodological Challenges and Solutions
Q. How can researchers differentiate ES isomers (e.g., 3-sulfate vs. 17-sulfate) in complex biological matrices?
- Use ion mobility spectrometry (IMS) coupled with MS to separate isomers based on collision cross-section (CCS) differences.
- Compare MS/MS fragmentation patterns: 17-sulfate produces dominant m/z 80 (SO₃⁻) ions, while 3-sulfate generates m/z 97 (HSO₄⁻) .
Q. What are the ethical and technical considerations for human studies involving ES pharmacokinetics?
- Obtain informed consent for biospecimen collection (urine, plasma) and disclose risks of hormone disruption.
- Use stratified sampling to include populations with genetic polymorphisms in CYP2C8/2C9 (e.g., CYP2C92/*3 alleles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
